molecular formula C9H9N3O3S B14345165 Benzamide, N-[(methylamino)thioxomethyl]-4-nitro- CAS No. 104847-44-1

Benzamide, N-[(methylamino)thioxomethyl]-4-nitro-

Cat. No.: B14345165
CAS No.: 104847-44-1
M. Wt: 239.25 g/mol
InChI Key: IWYNJDFQWYFAOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzamide, N-[(methylamino)thioxomethyl]-4-nitro- is a complex organic compound with a molecular formula of C9H10N2O3S. This compound is part of the benzamide family, which is known for its diverse applications in various fields such as medicine, agriculture, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-[(methylamino)thioxomethyl]-4-nitro- typically involves the reaction of 4-nitrobenzoyl chloride with methylamine and thiourea. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The product is then purified using recrystallization techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures, including spectroscopic and chromatographic analysis .

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-[(methylamino)thioxomethyl]-4-nitro- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Benzamide, N-[(methylamino)thioxomethyl]-4-nitro- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzamide, N-[(methylamino)thioxomethyl]-4-nitro- involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, thereby affecting various biochemical pathways. The nitro group plays a crucial role in its biological activity, often participating in redox reactions that lead to the generation of reactive oxygen species .

Comparison with Similar Compounds

Similar Compounds

  • Benzamide, N-[(methylamino)thioxomethyl]-
  • Benzamide, N-[(methylamino)thioxomethyl]-2-nitro-
  • Benzamide, N-[(methylamino)thioxomethyl]-3-nitro-

Uniqueness

Benzamide, N-[(methylamino)thioxomethyl]-4-nitro- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

104847-44-1

Molecular Formula

C9H9N3O3S

Molecular Weight

239.25 g/mol

IUPAC Name

N-(methylcarbamothioyl)-4-nitrobenzamide

InChI

InChI=1S/C9H9N3O3S/c1-10-9(16)11-8(13)6-2-4-7(5-3-6)12(14)15/h2-5H,1H3,(H2,10,11,13,16)

InChI Key

IWYNJDFQWYFAOU-UHFFFAOYSA-N

Canonical SMILES

CNC(=S)NC(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.